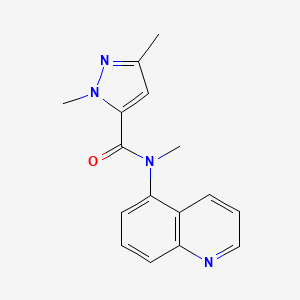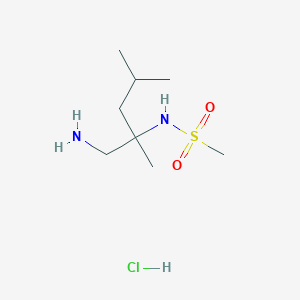![molecular formula C18H30N4O B7631030 2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide, commonly known as DMAMCL, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAMCL is a member of the piperazine family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of DMAMCL is not fully understood. However, it is believed to act on the central nervous system by binding to various receptors and modulating their activity. DMAMCL has been found to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, lipid metabolism, and cell survival. DMAMCL has also been found to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
DMAMCL has been found to have a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. DMAMCL has also been found to exhibit anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, DMAMCL has been found to exhibit activity against various types of cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMAMCL in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. Additionally, DMAMCL is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMAMCL in lab experiments is its potential toxicity. DMAMCL has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of DMAMCL. One potential direction is the development of DMAMCL-based drugs for the treatment of pain, inflammation, and epilepsy. Another potential direction is the development of DMAMCL-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DMAMCL and its potential applications in scientific research.
In conclusion, DMAMCL is a versatile compound that has been widely studied for its potential applications in scientific research. Its wide range of biological activities makes it a potential candidate for the development of drugs for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of DMAMCL and its potential applications in scientific research.
Synthesemethoden
DMAMCL can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis process involves the reaction of N,N-dimethylacetamide with 1-(4-phenylpiperazin-1-yl)propan-2-ol, followed by the addition of methyl iodide. The resulting product is then purified through column chromatography to obtain DMAMCL.
Wissenschaftliche Forschungsanwendungen
DMAMCL has been widely studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DMAMCL has also been found to exhibit activity against various types of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-18(2,19-17(23)14-20(3)4)15-21-10-12-22(13-11-21)16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUPXUVDRNCAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC=CC=C2)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)







![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
